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Compound of Interest

Compound Name: Ast-487

Cat. No.: B1684543 Get Quote

This guide provides an in-depth technical overview of NVP-AST487, a potent multi-kinase

inhibitor. Designed for researchers, scientists, and drug development professionals, this

document delves into the chemical architecture, physicochemical properties, mechanism of

action, and practical applications of this compound. We will explore its inhibitory profile against

key oncogenic kinases, detail its impact on cellular signaling pathways, and provide validated

experimental protocols for its use in a laboratory setting.

Chemical Identity and Physicochemical Properties
NVP-AST487, also known as AST-487, is a synthetic organic compound belonging to the N,N'-

diphenyl urea class of molecules.[1] Its chemical structure is characterized by a central urea

moiety linking a trifluoromethyl-substituted phenyl ring and a phenyl ring bearing a 6-

(methylamino)pyrimidin-4-yl)oxy group. An ethylpiperazinyl-methyl group is attached to the

trifluoromethyl-phenyl ring, contributing to its solubility and pharmacokinetic properties.

Table 1: Chemical and Physical Properties of NVP-AST487
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Property Value Source(s)

IUPAC Name

1-[4-[(4-ethylpiperazin-1-

yl)methyl]-3-

(trifluoromethyl)phenyl]-3-[4-

[[6-(methylamino)-4-

pyrimidinyl]oxy]phenyl]-urea

[2]

Synonyms AST-487, NVP-AST-487 [2][3]

CAS Number 630124-46-8 [3][4]

Molecular Formula C26H30F3N7O2 [3][4][5]

Molecular Weight 529.56 g/mol [3][4][5]

Appearance White to light yellow solid [6]

Solubility

Soluble in DMSO (>26.5

mg/mL) and Ethanol (20

mg/ml). Slightly soluble in

Methanol.

[1][2][6]

SMILES

CCN1CCN(CC1)CC2=C(C=C(

C=C2)NC(=O)NC3=CC=C(C=

C3)OC4=NC=NC(=C4)NC)C(F

)(F)F

[5]

InChIKey
ODPGGGTTYSGTGO-

UHFFFAOYSA-N
[3]

Melting Point 162-164°C [6]

Storage

Store as a solid at -20°C for

long-term (months to years) or

at 0-4°C for short-term (days to

weeks). Stock solutions can be

stored at -20°C or below for

several months.

[1][3]

Mechanism of Action and Kinase Inhibition Profile
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NVP-AST487 is a potent inhibitor of multiple protein tyrosine kinases, with primary activity

against rearranged during transfection (RET) and FMS-like tyrosine kinase 3 (FLT3).[4][7] Its

mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby

preventing autophosphorylation and the subsequent activation of downstream signaling

pathways that are crucial for cell proliferation and survival.[4]

The inhibitory activity of NVP-AST487 is not limited to RET and FLT3. It also demonstrates

significant activity against other kinases, including KDR, c-Kit, and c-Abl.[4][8] This multi-

targeted profile suggests its potential therapeutic application in various cancers driven by these

aberrant kinase activities.

Table 2: In Vitro Kinase Inhibitory Profile of NVP-AST487

Kinase Target IC50 / Ki Source(s)

RET IC50 = 880 nM [4]

FLT3 IC50 = 520 nM; Ki = 0.12 µM [4][8]

KDR (VEGFR2) IC50 = 170 nM [4]

c-Kit IC50 = 500 nM [4]

c-Abl IC50 = 20 nM [4]

Flt-4 (VEGFR3) IC50 = 790 nM [4]

The potent inhibition of mutant FLT3, particularly internal tandem duplication (ITD) mutations,

makes NVP-AST487 a promising candidate for the treatment of acute myeloid leukemia (AML),

where this mutation is a common and poor prognostic indicator.[9] Studies have shown that

NVP-AST487 can overcome resistance to other FLT3 inhibitors like PKC412 (midostaurin).[8]

[9]

Cellular Signaling Pathways and Biological Effects
By inhibiting key kinases, NVP-AST487 disrupts several critical downstream signaling

pathways, leading to a range of biological effects including cell cycle arrest and apoptosis.

Inhibition of RET Signaling
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In medullary thyroid cancer (MTC) cells with activating RET mutations, NVP-AST487 effectively

blocks RET autophosphorylation.[4] This leads to the inhibition of downstream signaling

cascades, resulting in reduced cell growth and decreased expression of calcitonin, a biomarker

for MTC.[4] More recently, the RET kinase pathway has been identified as a novel regulator of

mutant human Telomerase Reverse Transcriptase (hTERT) promoter-driven transcription in

bladder cancer cells, with NVP-AST487 demonstrating inhibitory effects on hTERT expression.

[10][11]
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Caption: Inhibition of the RET Signaling Pathway by NVP-AST487.

Inhibition of FLT3 Signaling
In AML cells harboring FLT3-ITD mutations, NVP-AST487 potently inhibits cellular proliferation.

[8] This is achieved by blocking the constitutive activation of FLT3 and its downstream targets,

such as STAT5.[8] Treatment with NVP-AST487 leads to G1 cell cycle arrest and induction of

apoptosis in these cells.[8]
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Caption: Inhibition of Mutant FLT3 Signaling in AML by NVP-AST487.
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Experimental Protocols
The following protocols are provided as a guide for the use of NVP-AST487 in common in vitro

assays.

In Vitro Kinase Assay
This protocol describes a method to determine the inhibitory activity of NVP-AST487 against a

specific kinase.

Materials:

Purified recombinant kinase (e.g., GST-fusion)

Kinase-specific substrate (e.g., poly(Glu, Tyr))

NVP-AST487 stock solution (in DMSO)

[γ-³²P]ATP or unlabeled ATP and phosphospecific antibodies

Kinase reaction buffer

EDTA solution

PVDF membrane

Scintillation counter or Western blot equipment

Procedure:

Prepare serial dilutions of NVP-AST487 in the kinase reaction buffer.

In a reaction tube, combine the purified kinase, the specific substrate, and the diluted NVP-

AST487 or vehicle control (DMSO).

Pre-incubate the mixture for 10 minutes at room temperature.

Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).
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Incubate the reaction at the optimal temperature and time for the specific kinase.

Terminate the reaction by adding EDTA solution.

Spot the reaction mixture onto a PVDF membrane.

Wash the membrane extensively with a suitable wash buffer (e.g., 0.5% H₃PO₄).

Quantify the incorporated radioactivity using a scintillation counter or detect the

phosphorylated substrate by Western blotting using a phosphospecific antibody.

Calculate the percentage of inhibition for each NVP-AST487 concentration and determine

the IC50 value by linear regression analysis.[12]

Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of NVP-AST487 on the proliferation of cancer cell lines.

Materials:

Cancer cell line of interest (e.g., FLT3-ITD-Ba/F3 cells)

Complete cell culture medium

NVP-AST487 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Plate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to

adhere overnight.
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Prepare serial dilutions of NVP-AST487 in complete cell culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of NVP-AST487 or vehicle control.

Incubate the plate for the desired treatment period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form

formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value.[8][13]
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Caption: General Experimental Workflows for In Vitro and Cellular Assays.

In Vivo Studies and Pharmacokinetics
NVP-AST487 has demonstrated significant anti-tumor efficacy in in vivo models. In mice

bearing xenografts of mutant FLT3-expressing cells, oral administration of NVP-AST487 led to

a prolonged lifespan.[8] Similarly, in xenograft models of MTC, NVP-AST487 caused a dose-

dependent inhibition of tumor growth.[1]

Pharmacokinetic studies in mice after a single oral dose of 15 mg/kg revealed a peak plasma

concentration (Cmax) of 0.505 µM after 0.5 hours.[4][6] The compound exhibited an oral

bioavailability of 9.7% and a terminal elimination half-life of 1.5 hours.[4][6]

Safety and Handling
NVP-AST487 is intended for research use only.[3][4] It is classified as harmful if swallowed,

and causes skin and serious eye irritation.[14] It may also cause respiratory irritation.[14]

Standard laboratory safety precautions should be followed when handling this compound. This

includes wearing personal protective equipment such as gloves, eye protection, and a lab coat.

[14] Work should be conducted in a well-ventilated area or under a fume hood.[14]

Conclusion
NVP-AST487 is a potent, multi-targeted kinase inhibitor with significant activity against RET

and FLT3, among other kinases. Its ability to inhibit key oncogenic signaling pathways has

been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic

agent for cancers such as AML and MTC. This guide provides a comprehensive overview of its

chemical properties, mechanism of action, and practical experimental applications to aid

researchers in their investigation of this promising compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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